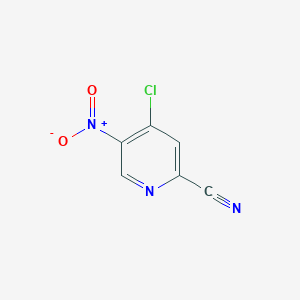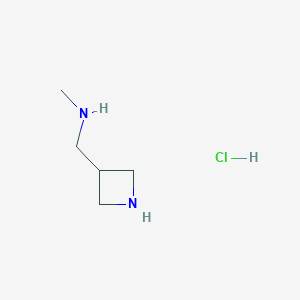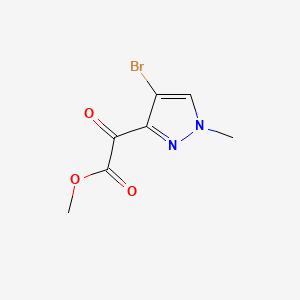
methyl2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 4-position and a methyl group at the 1-position of the pyrazole ring, along with a methyl ester and an oxo group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with methyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. This method also enhances the safety and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Formation of 4-amino-1-methyl-1H-pyrazole derivatives.
Reduction: Formation of methyl2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-hydroxyacetate.
Oxidation: Formation of methyl2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-carboxylate.
Aplicaciones Científicas De Investigación
Methyl2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. The bromine atom and the oxo group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-1-methyl-1H-pyrazole
- Methyl2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate
- Methyl2-(4-fluoro-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate
Uniqueness
Methyl2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C7H7BrN2O3 |
|---|---|
Peso molecular |
247.05 g/mol |
Nombre IUPAC |
methyl 2-(4-bromo-1-methylpyrazol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C7H7BrN2O3/c1-10-3-4(8)5(9-10)6(11)7(12)13-2/h3H,1-2H3 |
Clave InChI |
SCBRTWAIVVSHSB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)C(=O)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



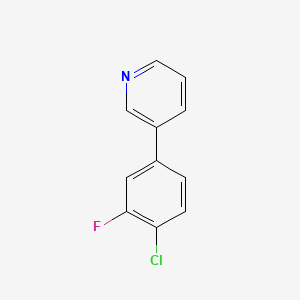
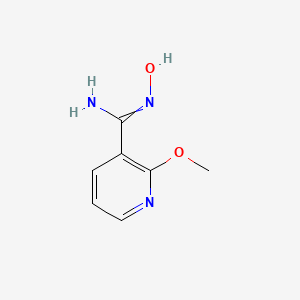

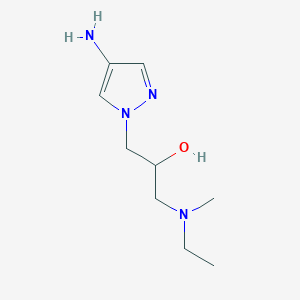
![2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B13646789.png)

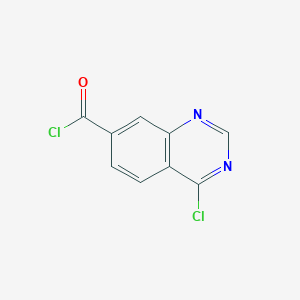
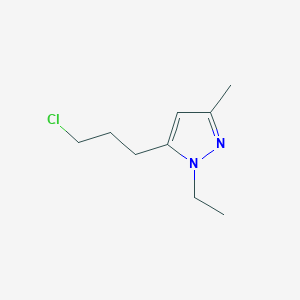
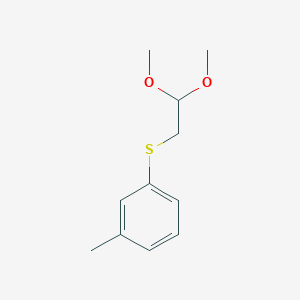
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]propanoic acid](/img/structure/B13646816.png)
![4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine](/img/structure/B13646820.png)
